molecular formula C12H18N2O3S B4450656 3-(Phenylsulfonamido)-N-propylpropanamide

3-(Phenylsulfonamido)-N-propylpropanamide

Cat. No.: B4450656
M. Wt: 270.35 g/mol
InChI Key: HMGKMSXQOQXRJM-UHFFFAOYSA-N
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Description

3-(Phenylsulfonamido)-N-propylpropanamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylsulfonamido)-N-propylpropanamide typically involves the reaction of a sulfonamide derivative with a propylpropanamide precursor. One common method is the coupling of phenylsulfonyl chloride with N-propylpropanamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can be more efficient for large-scale production. The use of automated reactors and real-time monitoring systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfonamido)-N-propylpropanamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonamido group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the sulfonamide group can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

3-(Phenylsulfonamido)-N-propylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Explored for its antibacterial properties and potential use in drug development.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Phenylsulfonamido)-N-propylpropanamide involves its interaction with specific molecular targets. In the case of enzyme inhibition, the compound binds to the active site of the enzyme, blocking its activity. This can lead to a decrease in the production of certain metabolites, thereby exerting its biological effects. The pathways involved often include inhibition of folate metabolism, which is crucial for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Another sulfonamide derivative with similar structural features.

    Phenylsulfonamido-alkyl sulfamates: Compounds with similar sulfonamide groups but different alkyl chains.

Uniqueness

3-(Phenylsulfonamido)-N-propylpropanamide is unique due to its specific propylpropanamide backbone, which can influence its reactivity and biological activity. Compared to other sulfonamide derivatives, it may offer distinct advantages in terms of stability and specificity for certain biological targets.

Properties

IUPAC Name

3-(benzenesulfonamido)-N-propylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-2-9-13-12(15)8-10-14-18(16,17)11-6-4-3-5-7-11/h3-7,14H,2,8-10H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGKMSXQOQXRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CCNS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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